

Application Note: 3-Chlorosalicylic Acid as a Strategic Chemical Intermediate

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Compound of Interest

Compound Name: 3-Chlorosalicylic acid

CAS No.: 1829-32-9

Cat. No.: B014232

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Executive Summary

3-Chlorosalicylic acid (3-CSA; CAS 1829-32-9) is a halogenated benzoic acid derivative that serves as a critical scaffold in the synthesis of high-value agrochemicals and specialty materials. Unlike its non-chlorinated parent, the presence of the chlorine atom at the ortho position (C3) introduces steric bulk and electronic withdrawal, altering the reactivity of the phenolic hydroxyl group. This guide details the use of 3-CSA as a primary intermediate for salicylate-class herbicides and chemiluminescent oxalate precursors, providing validated protocols for downstream functionalization.

Chemical Profile & Reactivity[1][2][3]

Property	Specification
IUPAC Name	3-Chloro-2-hydroxybenzoic acid
CAS Number	1829-32-9
Molecular Formula	C ₇ H ₅ ClO ₃
Molecular Weight	172.57 g/mol
Appearance	White to off-white crystalline powder
pKa	~2.43 (Acidity increased by Cl- withdrawing effect)
Solubility	Soluble in alcohols, DMSO, DMF; sparingly soluble in water

Mechanistic Insight: The 3-chloro substituent exerts a negative inductive effect (-I), increasing the acidity of the carboxylic acid compared to salicylic acid. However, its primary synthetic utility lies in its regiochemistry. The C3-chlorine blocks one ortho position, forcing subsequent electrophilic aromatic substitutions (EAS) to occur primarily at the C5 position (para to the hydroxyl). This directing ability is exploited in the synthesis of highly substituted aromatic cores.

Key Applications & Synthesis Workflows

Agrochemical Intermediates (Herbicide Synthesis)

3-CSA is a precursor to 3-chloro-2-methoxybenzoic acid methyl ester, a structural analog and intermediate for dicamba-class herbicides and pyrimidinyl thiobenzoates (e.g., Pyriithiobac analogs). The protection of the phenol as a methyl ether is a standard first step to prevent side reactions during coupling.

Chemiluminescent Materials

3-CSA is the starting material for 3,5,6-trichlorosalicylic acid, which is subsequently esterified to form aryl oxalates (e.g., CPPO, TCPO). These oxalates are the energy-transfer agents in "glow sticks" and emergency lighting, reacting with hydrogen peroxide to generate high-energy dioxetanone intermediates.

Pharmaceutical Scaffolds

In medicinal chemistry, 3-CSA is used to synthesize benzoxazoles via condensation with aminophenols. These heterocycles exhibit significant antimicrobial and antitumor activity, with the 3-chloro group enhancing lipophilicity and metabolic stability.

Experimental Protocols

Protocol A: Methylation to 3-Chloro-2-methoxybenzoic Acid Methyl Ester

Objective: Selective protection of both the carboxylic acid and phenolic hydroxyl groups.

Context: This intermediate is essential for preventing chelation in subsequent metal-catalyzed cross-coupling reactions used in agrochemical synthesis.

Reagents:

- **3-Chlorosalicylic acid** (10.0 g, 58 mmol)
- Methyl Iodide (MeI) (8.2 mL, ~130 mmol) Caution: Carcinogen
- Potassium Carbonate (K_2CO_3) (18.0 g, 130 mmol)
- N,N-Dimethylformamide (DMF) (anhydrous, 88 mL)
- Ethyl Acetate (EtOAc) (for extraction)

Procedure:

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Dissolution: Add 3-CSA (10 g) and anhydrous DMF (88 mL). Stir until fully dissolved.
- Base Addition: Add K_2CO_3 (18 g) in a single portion. The suspension may warm slightly.
- Alkylation: Add Methyl Iodide (8.2 mL) dropwise via syringe over 10 minutes to control the exotherm.

- Reaction: Stir the mixture vigorously at Room Temperature (25°C) for 12–16 hours (Overnight).
 - Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (acid) should disappear.
- Quench: Pour the reaction mixture into 300 mL of ice-water to dissolve inorganic salts.
- Extraction: Extract the aqueous phase with EtOAc (3 × 100 mL).
- Wash: Wash combined organics with water (2 × 50 mL) and brine (1 × 50 mL) to remove residual DMF.
- Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: The residue (typically a pale yellow oil) can be purified by bulb-to-bulb distillation (bp ~100°C at 0.17 mbar) or flash chromatography.

Yield: Expect 90–95% yield of the dimethylated product.

Protocol B: Chlorination to 3,5,6-Trichlorosalicylic Acid

Objective: Synthesis of the precursor for chemiluminescent oxalates. Context: This reaction utilizes the directing effects of the existing groups to install two additional chlorine atoms.

Reagents:

- **3-Chlorosalicylic acid** (Starting Material)
- Sulfuric Acid (H₂SO₄) (Concentrated, 98%)
- Chlorine Gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂)
- Iodine (I₂) (Catalytic amount)

Procedure:

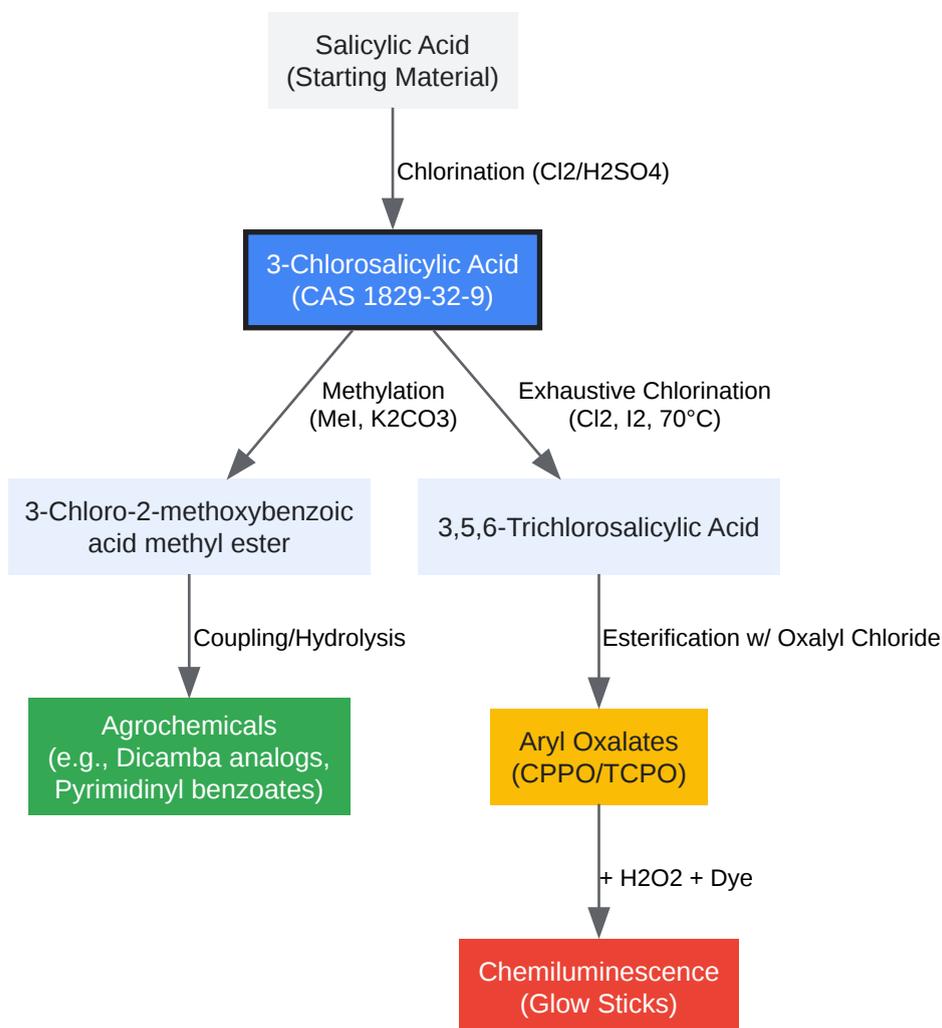
- Dissolution: Dissolve 3-CSA in concentrated H₂SO₄ at 10°C.

- Catalyst: Add a crystal of Iodine (I_2) to act as a Lewis acid carrier.
- Chlorination:
 - Method A (Gas): Bubble Cl_2 gas slowly through the solution while maintaining temperature between 50–70°C.
 - Method B (Liquid): Add SO_2Cl_2 dropwise if gas handling is not available.
- Monitoring: The reaction proceeds through the 3,5-dichloro intermediate. Continued chlorination at 70°C drives the reaction to the 3,5,6-trichloro product.
- Quench: Pour the acidic mixture onto crushed ice. The product will precipitate as a white solid.^[1]
- Isolation: Filter the solid, wash copiously with cold water to remove acid, and recrystallize from toluene/petroleum ether.

Visualized Workflows

Diagram 1: Synthesis Tree & Chemical Lineage

This diagram illustrates the divergence of 3-CSA into its two primary industrial pathways.



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Caption: Divergent synthesis pathways from **3-Chlorosalicylic acid** to agrochemicals and light-emitting materials.

Diagram 2: Methylation Protocol Workflow

A step-by-step logic flow for Protocol A to ensure reproducibility.



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Caption: Operational workflow for the dimethylation of **3-Chlorosalicylic acid**.

Safety & Handling (MSDS Highlights)

- **3-Chlorosalicylic Acid:** Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handle in a fume hood.
- Methyl Iodide: DANGER. Suspected carcinogen and neurotoxin. Use extreme caution, double-glove, and use a high-efficiency fume hood.
- Chlorine Gas: Corrosive and toxic. Requires specialized ventilation and gas-scrubbing systems.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74585, **3-Chlorosalicylic acid**. Retrieved from [\[Link\]](#)
- Google Patents. Process for preparing esters of 3,5,6-trichlorosalicylic acid (US5194666A).

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Sources

- 1. Dicamba | C₈H₆Cl₂O₃ | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
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